2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide is a heterocyclic compound that features a pyrido[2,3-d]pyrimidine core
Mechanism of Action
Target of Action
The primary targets of 2-(3-Benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetamide are tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of normal cellular processes and are implicated in many disease states .
Mode of Action
2-(3-Benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetamide interacts with its targets by inhibiting the activity of tyrosine kinases . This inhibition disrupts the signal transduction cascades, leading to changes in cellular processes .
Biochemical Pathways
The compound affects the tyrosine kinase pathway, which is involved in many cellular processes, including cell growth and differentiation, metabolism, and cell cycle regulation . By inhibiting tyrosine kinases, the compound disrupts these processes, leading to downstream effects such as reduced cell proliferation .
Result of Action
The inhibition of tyrosine kinases by 2-(3-Benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetamide results in molecular and cellular effects such as reduced cell proliferation . This makes the compound potentially useful in the treatment of diseases characterized by overactive tyrosine kinase activity, such as certain types of cancer .
Biochemical Analysis
Biochemical Properties
2-(3-Benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetamide has been found to inhibit certain enzymes, contributing to its potential therapeutic effects . For instance, it has been identified as an inhibitor of the enzyme MPO (myeloperoxidase), which is involved in the body’s immune response . The compound’s interaction with this enzyme could be particularly useful in the treatment or prophylaxis of cardiovascular disorders .
Cellular Effects
In cellular contexts, 2-(3-Benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetamide has shown promising effects against certain cell lines . For example, it has demonstrated inhibitory activity with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM, indicating its potential to influence cell function .
Molecular Mechanism
At the molecular level, 2-(3-Benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetamide exerts its effects through binding interactions with biomolecules and changes in gene expression . Its structural similarity to pteridines may explain its competitive inhibition of dihydrofolate reductase , an enzyme involved in the synthesis of nucleotides and thus DNA replication and cell growth .
Temporal Effects in Laboratory Settings
Its inhibitory effects have been observed in various studies, suggesting potential long-term impacts on cellular function .
Dosage Effects in Animal Models
While specific studies on the dosage effects of 2-(3-Benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetamide in animal models are limited, the compound’s inhibitory effects on certain cell lines suggest that its impact may vary with dosage .
Metabolic Pathways
Its inhibitory effect on dihydrofolate reductase suggests it may interact with metabolic pathways involving this enzyme .
Transport and Distribution
Its lipophilic nature suggests it may readily cross cell membranes .
Subcellular Localization
The subcellular localization of 2-(3-Benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetamide is another area of active investigation. Given its potential interactions with various enzymes and proteins, it may be localized to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method involves the condensation of a benzylamine derivative with a pyrimidine-2,4-dione derivative under acidic conditions, followed by cyclization to form the pyrido[2,3-d]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyrido[2,3-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can introduce various functional groups onto the core structure .
Scientific Research Applications
2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, such as:
- 1-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid
- Pyrido[2,3-d]pyrimidin-5-one derivatives
Uniqueness
What sets 2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide apart is its specific substitution pattern and the presence of the acetamide group, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(3-benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c17-13(21)10-19-14-12(7-4-8-18-14)15(22)20(16(19)23)9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H2,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYISUYKAWWKGRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49679557 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.